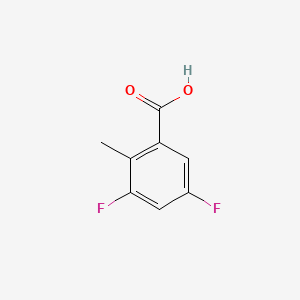

3,5-Difluoro-2-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

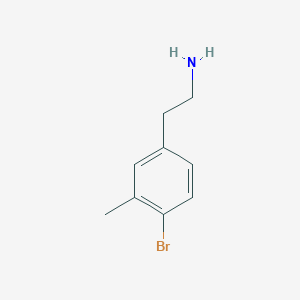

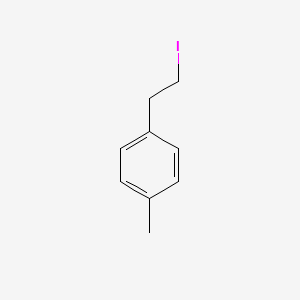

The molecular structure of 3,5-Difluoro-2-methylbenzoic acid is represented by the InChI code: 1S/C8H6F2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) . This indicates that the compound has a benzene ring with two fluorine atoms and one methyl group attached to it, along with a carboxylic acid group.Scientific Research Applications

Application in High Explosives

- Summary of the Application: The compound 3,5-Difluoro-2-methylbenzoic acid has been used in the formulation design process of a new melt-cast explosive. This explosive is composed of 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) and 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), with CL-20 considered to be a high explosive with the highest energy density and highest density so far .

- Methods of Application or Experimental Procedures: Molecular dynamics method was used to theoretically study the binding energy, cohesive energy density, radial distribution function, and mechanical properties of DFTNAN/CL-20 systems with different mass ratios .

- Results or Outcomes: The system with a mass ratio of 40:60 had the highest binding energy and cohesive energy density, indicating that the system had the best stability. The mechanical properties showed that compared with CL-20, the K / G and Cauchy pressure values of DFTNAN/CL-20 system with the mass ratio of 40:60 increase, while its K, E, and G values decrease, demonstrating that the system has changed from rigid to flexible, and the safety has been improved .

Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

- Summary of the Application: The compound 3,5-Difluoro-2-methylbenzoic acid can be used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, which is a valuable intermediate for the synthesis of medicines, including antibacterials .

- Methods of Application or Experimental Procedures: The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid was achieved from the commercially available 4-chloro-3,5-difluorobenzonitrile. The process involved a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .

- Results or Outcomes: The synthesis resulted in the production of 2,4-dichloro-3,5-difluorobenzoic acid in good yield .

Synthesis of Quinolone-3-carboxylic Acids Derivatives

- Summary of the Application: The compound 3,5-Difluoro-2-methylbenzoic acid can be used in the synthesis of quinolone-3-carboxylic acids derivatives, which are valuable intermediates for the synthesis of medicines, including antibacterials .

- Methods of Application or Experimental Procedures: The synthesis of quinolone-3-carboxylic acids derivatives was achieved from the commercially available 4-chloro-3,5-difluorobenzonitrile. The process involved a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .

- Results or Outcomes: The synthesis resulted in the production of quinolone-3-carboxylic acids derivatives in good yield .

Safety And Hazards

The safety data sheet for 3,5-Difluoro-2-methylbenzoic acid suggests that it may cause skin irritation and serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name |

3,5-difluoro-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGLKDIYYKDEQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602585 |

Source

|

| Record name | 3,5-Difluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-2-methylbenzoic acid | |

CAS RN |

1003710-06-2 |

Source

|

| Record name | 3,5-Difluoro-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)

![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)

![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)